molecular formula C26H30N4O3S2 B2666708 N,N-diallyl-4-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide CAS No. 898408-78-1

N,N-diallyl-4-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide

Cat. No. B2666708
CAS RN: 898408-78-1
M. Wt: 510.67
InChI Key: MUKFVHPAFBOLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-4-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C26H30N4O3S2 and its molecular weight is 510.67. The purity is usually 95%.
BenchChem offers high-quality N,N-diallyl-4-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diallyl-4-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Potential Therapeutic Applications

  • Antioxidant and Enzyme Inhibitory Properties : Compounds incorporating benzenesulfonamides and 1,3,5-triazine moieties have demonstrated moderate antioxidant properties and inhibitory potency against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with Alzheimer's, Parkinson's, and pigmentation disorders, suggesting potential therapeutic applications for these compounds in managing these conditions (Nabih Lolak et al., 2020).

  • Carbonic Anhydrase Inhibition for Cancer Therapy : Another study explored the inhibition of human carbonic anhydrase isozymes, vital for tumor growth and metastasis, by benzenesulfonamides. These compounds showed significant inhibition, particularly against isozymes associated with tumors, indicating potential for cancer therapy (A. Alafeefy et al., 2015).

Antimicrobial Properties

  • Antibacterial and Antifungal Activities : Several studies have synthesized and evaluated the antibacterial and antifungal activities of new pyridine derivatives, including compounds with benzothiazole and piperazine components. These compounds showed variable and modest activity against bacteria and fungi, suggesting their potential as antimicrobial agents (N. Patel & S. N. Agravat, 2007; 2008).

Potential in Cancer Therapy

  • Anti-Malarial and Anticancer Agents : Certain piperazine derivatives have been identified for their anti-malarial activity, with implications for anticancer potential as well. The structural characteristics of these compounds, including their intermolecular interactions and molecular conformations, were crucial for their biological activity, hinting at their versatile therapeutic applications (W. Cunico et al., 2009).

properties

IUPAC Name

4-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-bis(prop-2-enyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3S2/c1-4-14-30(15-5-2)35(32,33)22-12-10-21(11-13-22)25(31)28-16-18-29(19-17-28)26-27-24-20(6-3)8-7-9-23(24)34-26/h4-5,7-13H,1-2,6,14-19H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKFVHPAFBOLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diallyl-4-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide

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